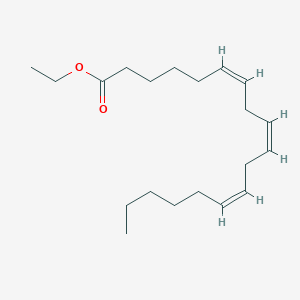

Gamma-Linolensäureethylester

Übersicht

Beschreibung

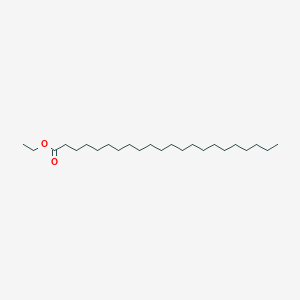

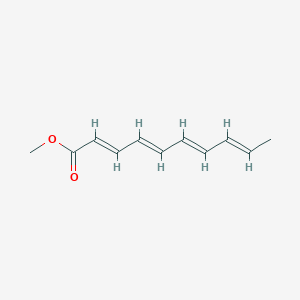

Ethyl gamma-linolenate (EGL) is a polyunsaturated fatty acid that has been studied for its potential therapeutic and pharmacological effects. EGL is a derivative of gamma-linolenic acid (GLA), an essential fatty acid found in some plant oils such as evening primrose, borage, and black currant. EGL is a derivative of GLA, and is a more potent form of GLA. It has been studied for its potential therapeutic and pharmacological effects, including its potential to reduce inflammation, decrease oxidative stress, and modulate immune responses.

Wissenschaftliche Forschungsanwendungen

Herstellung von Fettsäureethylestern

Gamma-Linolensäure (GLA)-Ethylester wird zur Herstellung von Fettsäureethylestern verwendet. Dieser Prozess beinhaltet eine enzymatische Ethanolysis unter Verwendung immobilisierter Enzyme. Borageöl (Borago officinalis) wird häufig als Hauptquelle für GLA für diese Anwendung verwendet . Diese Methode wird in der Lebensmittelindustrie eingesetzt .

Bioaktive Gamma-Linolensäure-Produktion

GLA-Ethylester wird bei der Produktion von bioaktiver Gamma-Linolensäure verwendet. Dieser Prozess beinhaltet die Verwendung von Biokatalysatoren, die auf immobilisierten Lipasen basieren . Die resultierende bioaktive GLA hat potenzielle Anwendungen in der Lebensmittelindustrie .

Enzymimmobilisierung

GLA-Ethylester wird bei der Entwicklung von Biokatalysatoren verwendet, die auf immobilisierten Lipasen basieren. Diese Biokatalysatoren werden zur Herstellung von Fettsäureethylestern verwendet . Diese Methode erhöht die Aktivität der Lipasen durch ionische Additive und Ionenaustauschträger .

Lösungsmittelfreie Systeme

GLA-Ethylester wird in lösungsmittelfreien Systemen verwendet, um eine hohe Ausbeute an Fettsäureethylestern (FAEE) zu erhalten. Diese umweltfreundliche Alternative wird zur Herstellung von GLA-Ethylestern für eine mögliche Anwendung in Kosmetika und Lebensmitteln verwendet .

Hautbleichmittel

Ethyllinolenat wird als mögliches Hautbleichmittel mit Antimelanogenese-Aktivität untersucht . Diese Anwendung ist besonders relevant in der Kosmetikindustrie .

Biodieselindustrie

GLA-Ethylester wird in der Biodieselindustrie verwendet. Die Produktion von Fettsäureethylestern (EE) wird durch die Zugabe von ionischen Additiven verbessert

Wirkmechanismus

Target of Action

Gamma-Linolenic Acid Ethyl Ester (GLA), also known as Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate or Ethyl gamma-linolenate, primarily targets the Leukotriene B4 receptor 4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a crucial role in various immune system-related diseases .

Mode of Action

GLA acts as a weak antagonist of the LTB4 receptor . It inhibits the binding of LTB4 to porcine neutrophil membranes, thereby reducing the inflammatory response . Furthermore, it has been suggested that GLA can independently utilize two different signaling pathways for inducing the apoptosis cascade .

Biochemical Pathways

GLA is an ω-6 fatty acid that can be elongated to arachidonic acid for endogenous eicosanoid synthesis . It plays a significant role in the regulation of cellular membrane structure and function, and it’s involved in the lipid-peroxidizing enzyme COX pathway . The modulation of these pathways by GLA leads to a decrease in inflammation and a potential anti-proliferative effect .

Pharmacokinetics

The pharmacokinetics of GLA involve its digestion, bioavailability, tissue distribution, metabolism, and excretion . GLA Ethyl Ester is an esterified version of the free acid, which is less water-soluble but more amenable for the formulation of GLA-containing diets . This suggests that the esterification process may enhance the bioavailability of GLA.

Result of Action

The primary result of GLA’s action is the inhibition of inflammatory responses . By acting as an antagonist of the LTB4 receptor, GLA reduces inflammation and potentially suppresses tumor growth . Moreover, it has been suggested that GLA can induce apoptosis in certain cell types, further contributing to its anti-proliferative effects .

Action Environment

The action of GLA can be influenced by various environmental factors. For instance, the enzyme activity involved in the conversion of GLA can be affected by the nutritional status and specific dietary components . Furthermore, the formulation of GLA-containing diets can impact its bioavailability and, consequently, its efficacy .

Safety and Hazards

Ethyl gamma-linolenate is probably combustible . It may cause irritation of the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . It is sensitive to light and incompatible with strong oxidizers, strong acids, and strong bases . It should be stored in a tightly closed container under an inert atmosphere, and kept in a freezer .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Gamma-Linolenic Acid Ethyl Ester interacts with various enzymes and proteins in the body. It is a weak leukotriene B4 (LTB4) receptor antagonist, inhibiting LTB4 binding to porcine neutrophil membranes . This interaction plays a crucial role in its anti-inflammatory properties .

Cellular Effects

Gamma-Linolenic Acid Ethyl Ester has significant effects on various types of cells and cellular processes. It inhibits the protein expression of inducible nitric oxide synthase, pro-interleukin-1β, and cyclooxygenase-2, as well as nitric oxide production and the intracellular glutathione level . It influences cell function by regulating NF-κB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages .

Molecular Mechanism

The molecular mechanism of Gamma-Linolenic Acid Ethyl Ester involves its interactions at the molecular level. It exerts its effects through inactivation of NF-κB and AP-1 by suppressing oxidative stress and signal transduction pathway of ERK and JNK in lipopolysaccharide-induced RAW 264.7 macrophages .

Metabolic Pathways

Gamma-Linolenic Acid Ethyl Ester is involved in various metabolic pathways. It can be synthesized from linoleic acid (LA) by the enzyme delta-6-desaturase

Eigenschaften

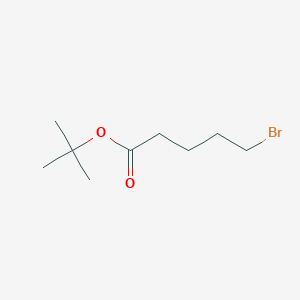

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl gamma-linolenate involves the esterification of gamma-linolenic acid with ethanol using a catalyst.", "Starting Materials": [ "Gamma-linolenic acid", "Ethanol", "Catalyst" ], "Reaction": [ "Add gamma-linolenic acid and ethanol to a reaction flask", "Add a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture", "Heat the reaction mixture to reflux", "Stir the mixture for several hours until the reaction is complete", "Allow the mixture to cool to room temperature", "Extract the product with a non-polar solvent, such as hexane or diethyl ether", "Dry the organic layer over anhydrous sodium sulfate", "Filter the mixture and remove the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |

CAS-Nummer |

31450-14-3 |

Molekularformel |

C20H34O2 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

ethyl octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3 |

InChI-Schlüssel |

MJLYTDAIYLGSRZ-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Aussehen |

Assay:≥98%A solution in ethanol |

Synonyme |

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; Ethyl γ-Linolenate; Ethyl γ-Linolenic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

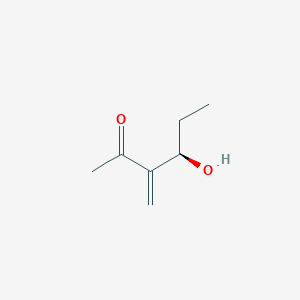

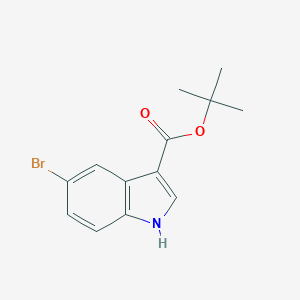

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)